N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-4-5-16(19-13-25-11-3-10-22-21(25)24-19)12-18(14)23-20(26)15-6-8-17(27-2)9-7-15/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGIBDDVGSLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the 2-methylphenyl and 4-methoxybenzamide groups. The reaction conditions often involve the use of catalysts such as zinc chloride or silica sulfuric acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity and reducing the production of inflammatory mediators .
Comparison with Similar Compounds
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
2-(4-methylsulfonylphenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Known for its high COX-2 inhibitory activity.
2-(4-methylsulfonylphenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine: Exhibits significant anti-nociceptive activity in vivo.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and inflammation. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is known for its diverse pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound includes a fused imidazole and pyrimidine ring, contributing to its unique biological properties. The synthesis typically involves multicomponent reactions and condensation reactions, utilizing various reagents to achieve high yields and purity.
Key Synthetic Routes:
- Multicomponent Reactions : Involves the reaction of 2-aminopyrimidine with aldehydes or ketones.
- Catalytic Cyclization : Often employs palladium or copper catalysts to facilitate the formation of the imidazo[1,2-a]pyrimidine core.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes and pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| SW620 (colon carcinoma) | 0.4 | Strong inhibitory activity |
| HeLa (cervical carcinoma) | 0.7 | Effective in inhibiting proliferation |
| HCT116 (colorectal) | 1.8 | Moderate activity |
These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound's role as a COX-2 inhibitor also positions it as a potential treatment for inflammatory diseases. By selectively targeting COX-2 over COX-1, it may offer therapeutic benefits with reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several studies have explored the biological activity of similar compounds within the imidazo[1,2-a]pyrimidine class:
- Study on Imidazo[4,5-b]pyridines : This research indicated that derivatives with similar structures exhibited significant antiproliferative effects against various cancer types, reinforcing the notion that structural modifications can enhance biological activity .
- Antibacterial Activity Assessment : Although primarily focused on anticancer properties, some derivatives have shown moderate antibacterial activity against E. coli, suggesting a broader spectrum of potential applications .
Q & A
Q. What are the standard synthetic routes for N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-4-methoxybenzamide?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Rhodium(III)-catalyzed annulation of N-azolyl imines with dioxazolones to form the imidazo[1,2-a]pyrimidine core .
- Amide coupling between the intermediate aryl amine and 4-methoxybenzoyl chloride under mild, metal-free conditions to introduce the methoxybenzamide moiety .
- Purification via silica gel column chromatography and characterization by NMR, HRMS, and FTIR .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regioselectivity and substituent positions (e.g., methylphenyl and methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What preliminary biological activities are associated with this compound?
- Methodology :
- COX-2 Inhibition : Demonstrates anti-inflammatory potential via competitive inhibition of cyclooxygenase-2, validated through enzyme-linked immunosorbent assays (ELISA) .
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays, with MIC values compared to reference drugs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodology :
- Catalyst Screening : Rhodium(III) catalysts (e.g., [Cp*RhCl]) enhance annulation efficiency, while NaOAc improves regioselectivity in dioxazolone coupling .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize amide bond formation, minimizing side reactions .
- Reaction Monitoring : Use thin-layer chromatography (TLC) and HPLC to track intermediates and adjust stoichiometry .
Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved during characterization?
- Methodology :
- 2D NMR Techniques : COSY and HSQC experiments resolve signal overlap in the aromatic region by correlating - and - couplings .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD-methoxy groups) to simplify spectral interpretation .
Q. What advanced computational methods are used to study its mechanism of action (e.g., COX-2 inhibition)?
- Methodology :
- Molecular Docking : Autodock Vina or Schrödinger Suite predicts binding poses in COX-2’s active site, highlighting interactions with His90 and Arg120 residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, calculating free energy (MM-GBSA) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Methodology :
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C, monitoring degradation via HPLC .
- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months, quantifying impurities using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
